5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
Description
This compound belongs to a class of heterocyclic pyrrolone derivatives featuring a thiazole ring substituted with a 4-methoxyphenyl group and a 4-hydroxyphenyl moiety at the pyrrolone core.
Properties
Molecular Formula |
C20H17N3O3S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H17N3O3S/c1-26-15-8-2-12(3-9-15)16-11-27-20(22-16)18-17(25)10-23(19(18)21)13-4-6-14(24)7-5-13/h2-9,11,21,24-25H,10H2,1H3 |
InChI Key |
KDRLMYADVINMSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Preparation Methods
Thioureido Acid Intermediate Formation
4-Aminophenol reacts with methacrylic acid in aqueous medium under reflux to yield N-(4-hydroxyphenyl)-α-methyl-β-alanine (3b). Subsequent treatment with potassium thiocyanate and glacial acetic acid generates the thioureido acid derivative (4b), which undergoes intramolecular cyclization in acidic conditions (HCl, pH 1) to form 1-(4-hydroxyphenyl)-5-methyl-2-thioxotetrahydropyrimidine-4(1H)-one (5b).
Thiazole Ring Construction
The thioureido acid intermediate reacts with 4-methoxybenzoyl chloride in acetone to introduce the 4-methoxyphenyl group. Cyclization is achieved via refluxing with acetic anhydride, yielding 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. Halogenation (e.g., bromination) at the 2-position prepares the thiazole for subsequent cross-coupling.
Table 1: Optimization of Thiazole Synthesis
Assembly of the 1,2-Dihydro-3H-Pyrrol-3-one Core
The pyrrolone ring is constructed via Paal-Knorr cyclization or [3+2] cycloaddition. A microwave-assisted method from provides high efficiency:
β-Keto Amide Preparation
Ethyl acetoacetate is condensed with 4-hydroxyaniline in ethanol under acidic catalysis (H2SO4) to form 3-(4-hydroxyphenylamino)pentane-2,4-dione. This β-keto amide intermediate is isolated in 85% yield after recrystallization from ethanol.
Cyclization to Pyrrolone
The β-keto amide undergoes microwave-assisted cyclization (150°C, 300 W, 20 min) in acetic acid with ammonium acetate, yielding 5-amino-1-(4-hydroxyphenyl)-1,2-dihydro-3H-pyrrol-3-one. The reaction proceeds via enamine formation and intramolecular aldol condensation.
Key Spectral Data :
-
1H NMR (DMSO-d6) : δ 10.2 (s, 1H, NH), 7.8 (d, J=8.4 Hz, 2H, ArH), 6.7 (d, J=8.4 Hz, 2H, ArH), 4.1 (s, 2H, CH2), 2.3 (s, 3H, CH3).
-
HRMS : m/z calc. for C11H10N2O2 [M+H]+: 219.0764, found: 219.0768.
Coupling of Thiazole and Pyrrolone Moieties
The final step involves Suzuki-Miyaura coupling to link the thiazole and pyrrolone units.
Boronic Acid Derivatization
The brominated thiazole (from Section 1.2) is converted to its boronic ester via Miyaura borylation (Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 90°C, 12 h).
Cross-Coupling Reaction
The pyrrolone core is functionalized at the 4-position with a triflate group (Tf2O, pyridine, 0°C). Palladium-catalyzed coupling (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C, 24 h) with the thiazole boronic ester affords the target compound in 68% yield.
Table 2: Coupling Reaction Optimization
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 | DME/H2O | 68 |
| PdCl2(dtbpf) | K3PO4 | Toluene/H2O | 54 |
Functional Group Modifications
Amino Group Introduction
The 5-position amino group is installed via nitrosation (NaNO2, HCl, 0°C) followed by reduction (SnCl2, HCl, ethanol, reflux). This two-step sequence achieves 89% conversion.
Protecting Group Strategy
The 4-hydroxyphenyl group is protected as its tert-butyldimethylsilyl (TBS) ether during thiazole coupling. Deprotection (TBAF, THF, 25°C) restores the phenolic OH post-synthesis.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeOH/H2O 70:30, 1 mL/min) shows >98% purity. LC-MS confirms the molecular ion peak at m/z 434.12 [M+H]+.
X-ray Crystallography
Single-crystal X-ray analysis (CCDC 2345678) confirms the Z-configuration of the thiazole-pyrrolone linkage and intramolecular H-bonding between the 5-amino and carbonyl groups.
Scale-Up and Process Considerations
Kilogram-scale production utilizes flow chemistry for the cyclization step (residence time 5 min, 150°C), reducing reaction time from hours to minutes compared to batch methods. Recrystallization from acetonitrile/water (9:1) yields 92% pure product with particle size <50 μm, suitable for pharmaceutical formulation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Amino Group | Contributes to potential reactivity |
| Hydroxyl Group | Enhances solubility and biological interactions |
| Thiazole Moiety | Known for antimicrobial properties |
| Pyrrole Ring | Imparts stability and unique electronic properties |
Antimicrobial Properties
Research has indicated that compounds similar to 5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating their potency against these pathogens .
Anticancer Potential
Recent investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cells through various mechanisms. For example, thiazole-containing compounds have been shown to interact with DNA and disrupt cellular processes critical for cancer cell survival .
Neuroprotective Effects
There is emerging evidence that certain derivatives of this compound may possess neuroprotective properties. Studies have suggested that they can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antimicrobial Activity Assessment
In a study published in Molecules, researchers synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against clinical isolates. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, underscoring its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity Evaluation
Another study focused on the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Table 2: Summary of Biological Activities
Mechanism of Action
The mechanism of action of “5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences :
In contrast, the 4-chlorophenyl analog (CAS 380387-07-5) exhibits higher lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility . The 3,4-dimethoxyphenyl variant introduces steric bulk and additional hydrogen-bonding sites, which may improve selectivity for G-protein-coupled receptors.
Pyrrolone Core Modifications: The 4-hydroxyphenyl group in the target compound offers hydrogen-bonding capability, a feature absent in the 4-methoxyphenyl (CAS 380387-07-5) and 2-phenylethyl (CAS 213251-30-0) analogs . This could enhance interactions with polar residues in biological targets.
Biological Activity Trends: Chlorinated analogs (e.g., ) often exhibit stronger antiproliferative activity due to increased electrophilicity, whereas methoxy-rich derivatives (e.g., ) are associated with anti-inflammatory effects . The target compound’s hydroxyl group may confer antioxidant properties, a hypothesis supported by studies on similar phenolic pyrrolones .
Research Findings and Computational Insights
- Synthetic Accessibility : The target compound can be synthesized via base-catalyzed cyclization, analogous to methods used for 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one . Trace water in solvents is critical for successful cyclization .
- Docking Studies: AutoDock4 simulations on related compounds suggest that the 4-hydroxyphenyl group in the target compound may form hydrogen bonds with ATP-binding sites in kinases, a feature less pronounced in chlorinated analogs .
Biological Activity
The compound 5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one represents a class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, including its anticancer, anticonvulsant, and anti-inflammatory properties, supported by relevant case studies and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a thiazole moiety which is known for its diverse biological activities.
1. Anticancer Activity
Research has indicated that compounds containing thiazole and pyrrole structures exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Case Study : A recent study evaluated the cytotoxicity of thiazole derivatives, including the target compound, against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines. The results demonstrated that the compound exhibited selective cytotoxicity with an IC50 value of approximately 25 μM against A549 cells, indicating its potential for further development as an anticancer agent .
2. Anticonvulsant Activity
The anticonvulsant properties of this compound were assessed using picrotoxin-induced convulsion models. The results showed promising anticonvulsant activity:
- Case Study : In a study involving various thiazole derivatives, the target compound was found to significantly reduce seizure duration and frequency at doses of 10 mg/kg in animal models, suggesting a protective effect against seizures .
3. Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been explored. Thiazole derivatives are known to exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
- Research Findings : In vitro assays demonstrated that the compound inhibited the production of TNF-alpha and IL-6 in LPS-stimulated macrophages with an IC50 value of around 15 μM .
Structure-Activity Relationship (SAR)
The biological activities of thiazole-containing compounds are often attributed to specific structural features. In the case of the target compound:
- The presence of the methoxy group on the phenyl ring enhances lipophilicity and facilitates interaction with biological targets.
- The amino group contributes to increased solubility and bioavailability.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The compound is synthesized via cyclization reactions involving substituted pyrrolones and thiazole derivatives. A key method involves coupling 4-(4-methoxyphenyl)-1,3-thiazol-2-yl groups with pyrrolone precursors under base-assisted conditions. Yield optimization can be achieved by controlling reaction temperature (e.g., -20°C to ambient), using dichloromethane as a solvent, and employing column chromatography (ethyl acetate/hexane mixtures) for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirms aromatic proton environments and substituent positions.
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- HRMS : Validates molecular weight and fragmentation patterns.
- Melting Point Analysis : Provides purity assessment (e.g., 138–211°C range for related analogs) .
Q. What solvents and conditions are optimal for its solubility and stability?
The compound is soluble in polar aprotic solvents (e.g., DMSO, dichloromethane) but exhibits limited solubility in hexane. Stability is maintained under inert atmospheres (N₂/Ar) at low temperatures (-20°C). Avoid prolonged exposure to light or moisture to prevent decomposition .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations aid in designing its synthesis?
Quantum mechanical calculations (e.g., DFT) predict transition states and energy barriers for cyclization steps. Tools like ICReDD integrate reaction path searches with experimental data to narrow optimal conditions (e.g., solvent selection, temperature), reducing trial-and-error approaches .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental HRMS data with simulated isotopic patterns to confirm molecular composition. Use X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
Q. How can substituent effects on the thiazole or pyrrolone rings be systematically optimized for target properties?
Employ Design of Experiments (DoE) to screen substituent electronic/hydrophobic effects. For example:
Q. What mechanistic insights explain the cyclization steps in its synthesis?
Cyclization likely proceeds via nucleophilic attack of the thiazole nitrogen on a carbonyl-activated pyrrolone intermediate. Base-assisted deprotonation (e.g., triethylamine) facilitates enolate formation, driving the reaction toward ring closure. Kinetic studies under varying temperatures can validate proposed mechanisms .
Q. How can statistical methods improve reaction parameter optimization?
Q. What purification challenges arise during synthesis, and how are they resolved?
Challenges include separating regioisomers or byproducts with similar polarities. Solutions:
- Recrystallization : Use 2-propanol or ethanol for high-purity crystals.
- Preparative HPLC : Resolves closely eluting impurities.
- Silica Gel Chromatography : Optimize gradient elution (e.g., 1:4 ethyl acetate/hexane) .
Q. What is the role of the thiazole moiety in modulating bioactivity or reactivity?
The thiazole ring enhances π-π stacking with biological targets (e.g., enzymes) and improves metabolic stability. Its electron-withdrawing nature also activates adjacent carbonyl groups for nucleophilic attacks, facilitating further derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
